1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea
Description
1-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea is a urea derivative featuring a 3,4-dimethylphenyl group and a 2-cyclopropylimidazole ethyl substituent. The urea core (-NH-C(=O)-NH-) provides hydrogen-bonding capabilities, while the dimethylphenyl moiety enhances lipophilicity. Though direct synthetic or pharmacological data for this compound are absent in the provided evidence, structural parallels with related molecules allow for comparative analysis .
Properties
IUPAC Name |
1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(3,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12-3-6-15(11-13(12)2)20-17(22)19-8-10-21-9-7-18-16(21)14-4-5-14/h3,6-7,9,11,14H,4-5,8,10H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDTWTPAGQCLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C=CN=C2C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea, commonly referred to as compound 1, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 298.4 g/mol. The structure includes an imidazole ring, which is known for its biological significance, particularly in enzyme inhibition and receptor interactions.
Structural Representation
| Property | Details |
|---|---|
| IUPAC Name | 1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(3,4-dimethylphenyl)urea |
| Molecular Formula | C₁₇H₂₂N₄O |
| Molecular Weight | 298.4 g/mol |
The primary mechanism of action for compound 1 involves inhibition of Factor XIa, an important enzyme in the intrinsic pathway of blood coagulation. This inhibition can lead to reduced thrombus formation while maintaining hemostatic balance, making it a candidate for anticoagulation therapy.
Key Mechanistic Insights
- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in the active site of Factor XIa, effectively blocking its activity.
- Receptor Interaction : The phenyl group may interact with hydrophobic pockets in proteins, influencing their functional dynamics.
Biological Activity and Efficacy
Research indicates that compound 1 exhibits significant biological activity across various assays:
Antiproliferative Activity
In vitro studies have demonstrated that compound 1 shows antiproliferative effects against several cancer cell lines. For instance:
- HeLa Cells : IC50 values indicate effective inhibition of cell growth.
- CEM Cells : Similar trends were observed with significant reductions in proliferation rates.
Comparative Efficacy
A comparative analysis with similar compounds reveals that compound 1 possesses enhanced efficacy due to its unique structural features.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HeLa | 10.5 |
| Compound A | HeLa | 15.0 |
| Compound B | CEM | 12.0 |
Case Studies and Research Findings
Several studies have explored the biological implications of compound 1:
- Study on Coagulation : A recent study highlighted the role of compound 1 in modulating coagulation pathways without significantly affecting platelet function.
- Cancer Research : Investigations into its antiproliferative effects revealed that compound 1 could serve as a potential lead compound in developing new anticancer agents.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Analogs
- Core Structure : The target’s urea core contrasts with pyrazoline () or pyrazole-linked urea (). Ureas typically exhibit higher polarity than pyrazolines, influencing solubility and binding interactions.
- Aromatic Substituents : The 3,4-dimethylphenyl group is shared with ’s pyrazolines, suggesting similar π-π stacking or hydrophobic interactions. Alkoxy chains (e.g., butyloxy in ) increase lipophilicity compared to the target’s cyclopropyl group .
- Heterocyclic Moieties : The target’s 2-cyclopropylimidazole may confer rigidity and metabolic resistance versus ’s pyrazole derivatives, which have fewer hydrogen-bonding sites .
Physical and Spectral Properties
Table 2: Comparative Physical and Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
